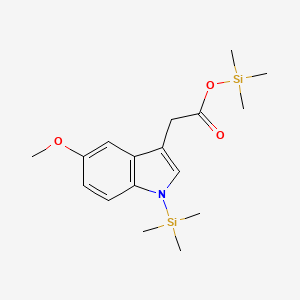
1H-Indole-3-acetic acid, 5-methoxy-1-(trimethylsilyl)-, trimethylsilyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-3-acetic acid, 5-methoxy-1-(trimethylsilyl)-, trimethylsilyl ester is a derivative of indole-3-acetic acid, a naturally occurring plant hormone. This compound is characterized by the presence of a methoxy group at the 5-position of the indole ring and two trimethylsilyl groups. The molecular formula is C17H27NO3Si2, and it has a molecular weight of 349.5722 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-3-acetic acid, 5-methoxy-1-(trimethylsilyl)-, trimethylsilyl ester typically involves the protection of indole-3-acetic acid with trimethylsilyl groups. This can be achieved through the reaction of indole-3-acetic acid with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same principles as the laboratory methods. This would include the use of industrial-grade reagents and solvents, as well as optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1H-Indole-3-acetic acid, 5-methoxy-1-(trimethylsilyl)-, trimethylsilyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various reduced indole derivatives. Substitution reactions can introduce different functional groups onto the indole ring .
Aplicaciones Científicas De Investigación
1H-Indole-3-acetic acid, 5-methoxy-1-(trimethylsilyl)-, trimethylsilyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential role in plant growth and development due to its structural similarity to natural plant hormones.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating biological pathways.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-Indole-3-acetic acid, 5-methoxy-1-(trimethylsilyl)-, trimethylsilyl ester involves its interaction with specific molecular targets and pathways. In plants, it may mimic the action of natural indole-3-acetic acid, binding to auxin receptors and modulating gene expression related to growth and development. In other biological systems, it may interact with different receptors and enzymes, leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: The parent compound, a natural plant hormone.
5-Methoxyindole-3-acetic acid: Similar structure but lacks the trimethylsilyl groups.
Trimethylsilyl indole derivatives: Various compounds with trimethylsilyl protection on the indole ring.
Uniqueness
1H-Indole-3-acetic acid, 5-methoxy-1-(trimethylsilyl)-, trimethylsilyl ester is unique due to the presence of both methoxy and trimethylsilyl groups, which confer specific chemical properties and reactivity. These modifications can enhance its stability and solubility, making it useful in various synthetic and research applications .
Propiedades
Número CAS |
55887-55-3 |
|---|---|
Fórmula molecular |
C17H27NO3Si2 |
Peso molecular |
349.6 g/mol |
Nombre IUPAC |
trimethylsilyl 2-(5-methoxy-1-trimethylsilylindol-3-yl)acetate |
InChI |
InChI=1S/C17H27NO3Si2/c1-20-14-8-9-16-15(11-14)13(12-18(16)22(2,3)4)10-17(19)21-23(5,6)7/h8-9,11-12H,10H2,1-7H3 |
Clave InChI |
FVDDEAKDRQGQLG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N(C=C2CC(=O)O[Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(2,4-Dichlorophenoxy)acetyl]oxy}ethyl prop-2-enoate](/img/structure/B14627030.png)
![1-[(Z)-(2-chlorophenyl)methylideneamino]-2-[(E)-(2-chlorophenyl)methylideneamino]guanidine](/img/structure/B14627045.png)
![4-[2-(1-Methylpyridin-1-ium-2-yl)-1-methylsulfanylethenyl]morpholine;iodide](/img/structure/B14627050.png)
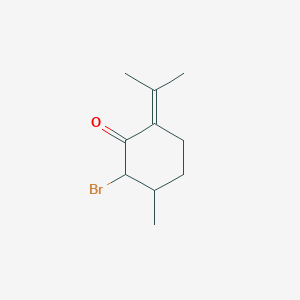
![1-[(Ethenyloxy)methyl]-2-iodobenzene](/img/structure/B14627064.png)
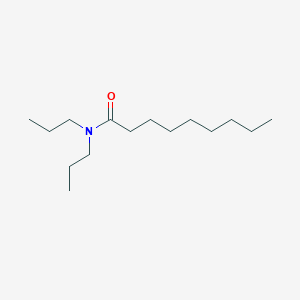
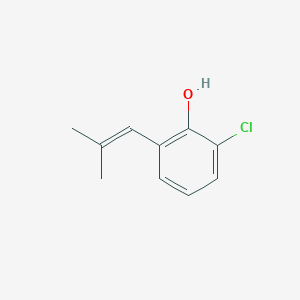

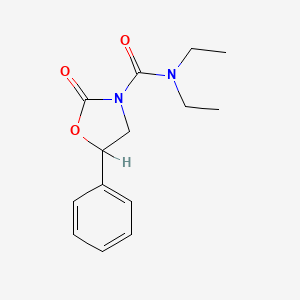
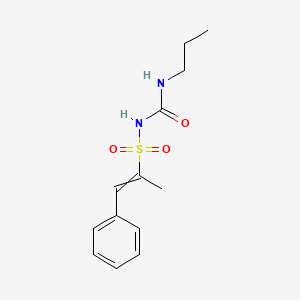


![Carbamic acid, [(2-pyrimidinylamino)thioxomethyl]-, ethyl ester](/img/structure/B14627093.png)

